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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968 Get Quote

Z-360 Technical Support Center
Welcome to the Z-360 Technical Support Center. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing Z-360 treatment

schedules for maximum efficacy in their experiments. Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and data presented in a

clear and accessible format.

Frequently Asked Questions (FAQs)
Q1: What is Z-360 and what is its primary mechanism of action?

A1: Z-360, also known as Nastorazepide, is an orally active, selective antagonist of the

cholecystokinin-2 (CCK2)/gastrin receptor.[1] Its primary mechanism of action involves binding

to the CCK2 receptor with high affinity (Ki value of 0.47 nM), thereby blocking the downstream

signaling pathways activated by gastrin.[1][2] This inhibition can suppress tumor growth, in part

by inhibiting gastrin-induced anti-apoptotic effects.[1] Z-360 has been shown to inhibit the

production of interleukin-1β (IL-1β), ephrin B1, vascular endothelial growth factor (VEGF), and

hypoxia-inducible factor-1alpha (HIF-1α), as well as reduce the phosphorylation of Akt and

NR2B.[1]

Q2: What are the recommended starting doses for preclinical in vivo studies?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1676968?utm_src=pdf-interest
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.medchemexpress.com/Nastorazepide.html
https://www.medchemexpress.com/Nastorazepide.html
https://pubmed.ncbi.nlm.nih.gov/17901954/
https://www.medchemexpress.com/Nastorazepide.html
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.medchemexpress.com/Nastorazepide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: For preclinical studies in mice, oral administration of Z-360 has been shown to be effective

in a range of 10-100 mg/kg, administered once daily.[1] In a subcutaneous xenograft model

using MiaPaCa2 cells, a 21-day treatment schedule at these doses significantly inhibited tumor

growth in a dose-dependent manner.[1]

Q3: How should Z-360 be prepared for oral administration in animal models?

A3: For in vivo experiments, it is recommended to prepare the working solution of Z-360 fresh

on the day of use. A common vehicle for oral gavage is a formulation of 10% DMSO and 90%

(20% SBE-β-CD in Saline).[1] To prepare, add each solvent sequentially. If you observe any

precipitation or phase separation, gentle heating and/or sonication can be used to aid

dissolution.[1]

Q4: Can Z-360 be used in combination with other therapeutic agents?

A4: Yes, Z-360 has been investigated in combination with the chemotherapeutic agent

gemcitabine for the treatment of pancreatic cancer.[2][3][4][5] Preclinical studies have shown

that the combination of Z-360 and gemcitabine can significantly inhibit tumor growth and

prolong survival in pancreatic carcinoma xenograft models compared to either agent alone.[2]

Q5: What is the rationale for combining Z-360 with gemcitabine?

A5: In vitro and in vivo studies have demonstrated that gemcitabine treatment can induce the

expression of the CCK2/gastrin receptor in pancreatic cancer cells.[5] This suggests that

gemcitabine may sensitize the cancer cells to the action of Z-360. Furthermore, gemcitabine

has been shown to increase the expression of VEGF, a factor associated with poor prognosis,

while Z-360 can suppress this gemcitabine-induced VEGF expression.[5]
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Issue Potential Cause Recommended Solution

Poor solubility of Z-360 during

preparation for in vitro assays.

Z-360 is a lipophilic compound

with low aqueous solubility.

Prepare a stock solution in a

suitable organic solvent such

as DMSO. For aqueous-based

assays, ensure the final

concentration of the organic

solvent is low and does not

affect the experimental system.

For persistent issues, consider

using solubilizing agents like

cyclodextrins.[6]

Inconsistent tumor growth

inhibition in xenograft models.

- Improper preparation or

administration of Z-360.-

Variability in tumor cell

implantation.- Development of

resistance.

- Ensure Z-360 is fully

dissolved and administered

consistently (e.g., same time

each day).- Standardize the

number of cells and injection

technique for tumor

implantation.- Monitor for

potential resistance

mechanisms and consider

combination therapies.

Unexpected toxicity or adverse

events in animal models.

- High dose of Z-360.-

Interaction with other

administered compounds.-

Vehicle-related toxicity.

- Perform a dose-escalation

study to determine the

maximum tolerated dose

(MTD) in your specific model.-

When used in combination,

evaluate the toxicity of each

agent alone and in

combination.- Include a

vehicle-only control group to

assess any effects of the

delivery formulation.

Difficulty in observing

synergistic effects with

gemcitabine.

- Suboptimal dosing schedule

or sequence of administration.-

Insufficient expression of

- Experiment with different

administration schedules, such

as pre-treatment with
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CCK2 receptor in the cancer

cell line.

gemcitabine to upregulate the

CCK2 receptor before

administering Z-360.- Confirm

the expression of the CCK2

receptor in your cell line of

interest before initiating

combination studies.

Data Presentation
Table 1: Preclinical Dosing of Z-360 in Pancreatic Cancer Mouse Models

Model Cell Line Dose (Oral) Schedule
Observed

Effect
Reference

Subcutaneou

s Xenograft
MiaPaCa2

10, 30, 100

mg/kg

Once daily for

21 days

Dose-

dependent

inhibition of

tumor growth

(16.5%,

39.6%, and

41.7%

inhibition,

respectively).

[1]

Subcutaneou

s Xenograft
PANC-1 Not specified Not specified

No

suppression

of tumor

growth as

monotherapy.

[1]

Orthotopic

Xenograft
PANC-1 Not specified Not specified

Inhibition of

tumor growth

when

combined

with

Gemcitabine.

[1]
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Table 2: Clinical Dosing of Z-360 in Combination with Gemcitabine for Metastatic Pancreatic

Cancer

Study Phase
Z-360 Dose

(Oral)

Gemcitabine

Dose
Schedule

Primary

Endpoint
Reference

Phase II
60 mg, 120

mg, 240 mg
1000 mg/m²

Z-360 twice

daily with

each

gemcitabine

cycle.

Overall

Survival (OS)
[3]

Phase Ib/IIa
120 mg, 240

mg
1000 mg/m²

Z-360 twice

daily

concurrently

with standard

gemcitabine

dose.

Safety and

Pharmacokin

etics

[4]

Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

Cell Culture: Culture human pancreatic adenocarcinoma cells (e.g., MiaPaCa2) under

standard conditions.

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in

0.1 mL of serum-free medium) into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly (e.g., twice a week).

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Z-360 Preparation: Prepare Z-360 in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in

Saline) for oral administration. Prepare fresh daily.
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Administration: Administer Z-360 orally (e.g., at 10, 30, or 100 mg/kg) once daily for the

duration of the study (e.g., 21 days). The control group should receive the vehicle only.

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for

weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations
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Caption: Z-360 mechanism of action.
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Caption: In vivo xenograft study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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